molecular formula C9H6F2O B3035033 2-Propyn-1-ol, 3-(2,4-difluorophenyl)- CAS No. 288100-99-2

2-Propyn-1-ol, 3-(2,4-difluorophenyl)-

Cat. No.: B3035033
CAS No.: 288100-99-2
M. Wt: 168.14 g/mol
InChI Key: ZGTMQVAFNNOFAI-UHFFFAOYSA-N
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Description

2-Propyn-1-ol, 3-(2,4-difluorophenyl)-, otherwise known as 3-(2,4-difluorophenyl)-2-propyn-1-ol, is a synthetic compound with a variety of applications in the fields of science and medicine. It is a colorless liquid with a boiling point of 89.7 °C and a melting point of -42.3 °C. It is slightly soluble in water and is stable under normal conditions. The compound is widely used in the synthesis of various organic compounds and as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Propyn-1-ol, 3-(2,4-difluorophenyl)-, and related compounds, are used in various synthesis processes. For example, 1,1-Disubstituted 3-aryl-2-propyn-1-ols have shown potential in producing fluorescent dihydrofuran derivatives through a process involving regio- and stereoselective homocoupling and subsequent cyclization (Funayama et al., 2005).
  • Gas chromatography studies of 2-propyn-1-ol and its derivatives demonstrate their distinct behaviors and retention times on different chromatographic columns, highlighting their utility in analytical chemistry (Korhonen, 1983).

Pharmaceutical Applications

  • Fosfluconazole, a water-soluble prodrug of Diflucan, was discovered and developed using a compound structurally related to 2-propyn-1-ol, 3-(2,4-difluorophenyl)-. This highlights its role in prodrug discovery and the development of pharmaceuticals (Bentley et al., 2002).
  • The synthesis of fluconazole and its analogs, which share structural similarities with 2-propyn-1-ol, 3-(2,4-difluorophenyl)-, is a notable example of its application in developing antifungal agents (Richardson et al., 1990).

Catalysis and Organic Reactions

  • 2-Propyn-1-ol, 3-(2,4-difluorophenyl)-, and related compounds are used as starting materials or intermediates in various catalytic and organic reactions. For instance, their use in the hydration of propargylic alcohols, yielding different products depending on the catalyst used, showcases their versatility in chemical synthesis (d’Alessandro et al., 2004).
  • The compound also finds application in the preparation of conjugated enynes and other complex organic molecules, often requiring selective and controlled reaction conditions (Rao et al., 2009).

Properties

IUPAC Name

3-(2,4-difluorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTMQVAFNNOFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,4-difluoroiodobenzene (5.00 g), copper(I) iodide (79.4 mg), triphenylphosphine (273 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (432 mg), propargyl alcohol (1.35 ml), diisopropylethylamine (14.5 ml) and tetrahydrofuran (80 ml) was stirred at room temperature for 15 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1-80:20) to give the object product (1.03 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
273 mg
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
79.4 mg
Type
catalyst
Reaction Step One
Quantity
432 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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